5-Methyl-7-oxooct-5-enal
Description
Properties
CAS No. |
740816-30-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methyl-7-oxooct-5-enal |
InChI |
InChI=1S/C9H14O2/c1-8(7-9(2)11)5-3-4-6-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
YGHWQWBYPIFDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)CCCC=O |
Origin of Product |
United States |
Preparation Methods
Cross-Metathesis-Mediated Synthesis
Grubbs-catalyzed cross-metathesis (CM) has emerged as a robust method for constructing the (5E)-double bond. Thalji and Roush (2005) reported a stereoselective route using methyl 10-undecenoate (7) and dimethyl maleate (3) with Grubbs II catalyst (Table 1):
Table 1: Cross-Metathesis Optimization
| Entry | Catalyst | Solvent | Ratio (7:3) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Grubbs I | Toluene | 1:1 | 80 | 38 |
| 8 | Grubbs I | Toluene | 1:5 | 80 | 52 |
Increasing the stoichiometry of dimethyl maleate shifted the equilibrium toward the desired product, minimizing homodimerization of 7. The (E)-selectivity arises from the catalyst’s preference for trans-alkene formation during the metallacyclobutane intermediate step. Purification via silica chromatography (petroleum ether/ethyl acetate) yielded this compound with >90% stereopurity.
Oxidation of Diol Precursors
Moore et al. (2006) demonstrated a two-step oxidation protocol starting from (2R,3R)-3,7-dimethyloct-6-en-1,2-diol (Scheme 1):
- Periodate Cleavage : Sodium periodate (NaIO₄) in methanol selectively cleaved the vicinal diol to generate (R)-norcitronellal (5).
- Dess-Martin Oxidation : Subsequent treatment with Dess-Martin periodinane oxidized the primary alcohol to the aldehyde, affording this compound in 77% yield.
Scheme 1
$$
\text{(2R,3R)-Diol} \xrightarrow{\text{NaIO}_4} \text{(R)-Norcitronellal} \xrightarrow{\text{Dess-Martin}} \text{this compound}
$$
This method avoids metal catalysts, making it suitable for acid-sensitive substrates.
Aldol Condensation Pathways
Thalji and Roush (2005) utilized an Evans aldol reaction between ethyl ketone (9) and aldehyde (10) to assemble the carbon skeleton (Table 2):
Table 2: Aldol Reaction Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | LDA | THF | -78 | 65 |
| 2 | NaHMDS | CH₂Cl₂ | -40 | 72 |
The syn-aldol adduct was obtained with >95:5 diastereomeric ratio (dr) using NaHMDS, attributed to the Zimmerman-Traxler transition state. Subsequent deprotection and oxidation yielded the target compound.
Mechanistic Insights
Stereochemical Control in Cross-Metathesis
Grubbs II catalyst facilitates anti-alkylidene formation, favoring (E)-alkenes due to reduced steric hindrance in the transition state. Kinetic studies revealed a first-order dependence on catalyst concentration, with a turnover frequency (TOF) of 12 h⁻¹ at 80°C.
Oxidation Dynamics
Dess-Martin periodinane operates via a hypervalent iodine intermediate, enabling rapid oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. Computational studies (DFT) identified a low-energy pathway involving iodine(III) coordination to the alcohol oxygen.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Cross-Metathesis | 52–72 | High (E) | Industrial |
| Diol Oxidation | 77 | N/A | Lab-scale |
| Aldol Condensation | 65–72 | High (syn) | Moderate |
Cross-metathesis offers superior scalability for industrial applications, while diol oxidation provides a metal-free alternative for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-7-oxooct-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: 5-Methyl-7-oxooctanoic acid
Reduction: 5-Methyl-7-hydroxyoct-5-enal
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Methyl-7-oxooct-5-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 5-Methyl-7-oxooct-5-enal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Overview of Key Compounds from the Evidence
5-Methyl-7-methoxyisoflavone
- Structure : A methoxy-substituted isoflavone with the formula C₁₇H₁₄O₃ (MW: 266.29) .
- Applications: Used as a reference standard in analytical chemistry .
- Properties :
5-MeO-DMT.HCl
- Structure : A tryptamine derivative (N,N-dimethyl-5-methoxytryptamine hydrochloride) .
- Applications :
- Supplied as a solution (1 mg/ml in methanol) for controlled experimental use .
8-O-Acetylshanzhiside Methyl Ester
Comparative Analysis of Structural and Functional Features
Table 1: Key Comparisons
5-Methyl-7-methoxyisoflavone
- Pharmacological Potential: Structurally analogous to soy isoflavones (e.g., genistein), suggesting possible estrogenic or antioxidant activity .
- Analytical Utility : High-purity batches (≥98%) enable precise quantification in complex matrices .
5-MeO-DMT.HCl
- Handling Challenges: Volatile methanol solvent necessitates ventilation and spill containment protocols .
8-O-Acetylshanzhiside Methyl Ester
Limitations and Knowledge Gaps
- 5-Methyl-7-oxooct-5-enal : Absent from the provided evidence, limiting direct comparison. Its α,β-unsaturated aldehyde group suggests reactivity distinct from the methoxy/ketone systems in the reviewed compounds.
- Safety Data: Limited information on long-term stability or toxicity for 8-O-Acetylshanzhiside Methyl Ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
